molecular formula C12H22N2O B8606612 2-(Pyrrolidin-1-yl)carbonyl-3,3-dimethyl piperidine

2-(Pyrrolidin-1-yl)carbonyl-3,3-dimethyl piperidine

Cat. No.: B8606612
M. Wt: 210.32 g/mol
InChI Key: FKSNEKBKPRZVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-1-yl)carbonyl-3,3-dimethyl piperidine is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

(3,3-dimethylpiperidin-2-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C12H22N2O/c1-12(2)6-5-7-13-10(12)11(15)14-8-3-4-9-14/h10,13H,3-9H2,1-2H3

InChI Key

FKSNEKBKPRZVJH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1C(=O)N2CCCC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5.6 g (0.026 moles) of 1-ethoxy carbonyl-3,3-dimethyl pipecolic acid in 50 ml of methylene chloride at 0° C., under nitrogen, were added 5.0 g (0.041 moles) of oxalyl chloride. After the addition the solution was allowed to reach room temperature, stirred 24 hours and evaporated in vacuo to dryness. The crude oily residue was dissolved in 30 ml of methylene chloride and added to a stirred solution of 4.44 g (0.062 moles) of pyrrolidine in 30 ml of methylene chloride at 0° C. After the addition the solution was allowed to reach room temperature and stirring was continued overnight. This solution was washed with saturated sodium bicarbonate and then with 10% HCl. The aqueous layer was brought to basic pH with 10% NaOH and extracted twice with methylene chloride. The combined extractes were dried and evaporated in vacuo to give 3.0 g of the title compound.
Name
1-ethoxy carbonyl-3,3-dimethyl pipecolic acid
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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